molecular formula C23H21N3O7 B3977469 N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3977469
M. Wt: 451.4 g/mol
InChI Key: OISMCNXABCGFSY-UHFFFAOYSA-N
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Description

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes benzamido, dimethoxyphenyl, methoxy, and nitrobenzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the benzamido group: This step involves the reaction of an amine with benzoyl chloride under basic conditions.

    Introduction of the dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Nitration: The nitro group is introduced through nitration reactions using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and other nucleophiles are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce quinones.

Scientific Research Applications

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzamido and nitrobenzamide groups are known to interact with proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamido-2,5-dimethoxyphenyl)-2-methylbenzamide
  • N-(4-benzamido-2,5-dimethoxyphenyl)-2-phenoxybenzamide
  • N-(4-benzamido-2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7/c1-31-19-10-9-15(11-18(19)26(29)30)23(28)25-17-13-20(32-2)16(12-21(17)33-3)24-22(27)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISMCNXABCGFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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